ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride
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Overview
Description
Ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Omeprazole: A proton pump inhibitor used to treat acid-related stomach issues.
Uniqueness
Ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride is unique due to its specific ethoxy and sulfanyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its efficacy and selectivity in various applications compared to other benzimidazole derivatives .
Properties
IUPAC Name |
ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S.ClH/c1-3-17-9-5-6-10-11(7-9)15-13(14-10)19-8-12(16)18-4-2;/h5-7H,3-4,8H2,1-2H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJZCOSYUFODAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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